3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9'-nonamethylenebis(3-benzyl-9-methyl-, diiodide
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Overview
Description
3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9’-nonamethylenebis(3-benzyl-9-methyl-, diiodide) is a complex organic compound known for its unique bicyclic structure. This compound is part of the azabicyclo family, which is characterized by a nitrogen atom incorporated into a bicyclic framework. The presence of multiple functional groups and the bicyclic structure make this compound an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives typically involves multiple steps. One common method includes the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo(3.3.1)nonane-1-carboxylates . The reaction conditions often involve the use of triethylamine as a base and methanol as a solvent.
Industrial Production Methods
Industrial production methods for such complex compounds are typically proprietary and involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives undergo various chemical reactions, including:
Substitution: Michael reactions with alkyl vinyl ketones and unsaturated aldehydes to form substituted derivatives.
Common Reagents and Conditions
Oxidation: ABNO and copper catalysts under aerobic conditions.
Reduction: Organoborane reductants and isodesmic B-O/B-H transborylation.
Substitution: Triethylamine as a base and methanol as a solvent.
Major Products
Oxidation: Corresponding carbonyl compounds.
Reduction: Reduced amines and other functionalized products.
Substitution: Substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo(3.3.1)nonane-1-carboxylates.
Scientific Research Applications
3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives involves their ability to act as catalysts in oxidation reactions. The nitroxyl radical (ABNO) facilitates the transfer of oxygen to alcohols, converting them into carbonyl compounds . This process involves the formation of a catalytic system with copper(I) and 4,4′-dimethoxy-2,2′-bipyridine (MeO bpy), which enhances the efficiency of the oxidation reaction .
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo(3.3.1)nonane N-oxyl (ABNO): A stable nitroxyl radical used in oxidation reactions.
2-Azaadamantane-N-oxyl: Another nitroxyl radical with similar catalytic properties.
1-Methyl-2-azaadamantane-N-oxyl: A derivative with enhanced stability and reactivity.
Uniqueness
3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives are unique due to their bicyclic structure and the presence of multiple functional groups, which provide a versatile platform for various chemical reactions. Their ability to act as efficient catalysts in oxidation reactions sets them apart from other similar compounds .
Properties
CAS No. |
17713-14-3 |
---|---|
Molecular Formula |
C39H62I2N4 |
Molecular Weight |
840.7 g/mol |
IUPAC Name |
3-benzyl-9-[9-(3-benzyl-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonan-9-yl)nonyl]-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonane;diiodide |
InChI |
InChI=1S/C39H62N4.2HI/c1-42(36-22-16-23-37(42)31-40(30-36)28-34-18-10-8-11-19-34)26-14-6-4-3-5-7-15-27-43(2)38-24-17-25-39(43)33-41(32-38)29-35-20-12-9-13-21-35;;/h8-13,18-21,36-39H,3-7,14-17,22-33H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
PWMDFDGOHHJDCG-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(C2CCCC1CN(C2)CC3=CC=CC=C3)CCCCCCCCC[N+]4(C5CCCC4CN(C5)CC6=CC=CC=C6)C.[I-].[I-] |
Origin of Product |
United States |
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